molecular formula C10H5NO5 B181363 3-Formyl-6-nitrochromone CAS No. 42059-80-3

3-Formyl-6-nitrochromone

Cat. No.: B181363
CAS No.: 42059-80-3
M. Wt: 219.15 g/mol
InChI Key: JBDRQGWTNRIJRV-UHFFFAOYSA-N
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Description

3-Formyl-6-nitrochromone: (6-Nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a benzopyran derivative. It is a bicyclic heterocyclic molecule composed of a benzene ring fused to a heterocyclic pyran ring. This compound has been reported to exhibit inhibitory activity against urease .

Mechanism of Action

Target of Action

It has been reported to exhibit inhibitory activity against urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism.

Mode of Action

Given its reported inhibitory activity against urease , it can be inferred that the compound may interact with the active site of the enzyme, thereby preventing its normal function.

Biochemical Pathways

Considering its inhibitory activity against urease , it can be inferred that the compound may impact the urea cycle and nitrogen metabolism.

Result of Action

It has been used in a study to investigate the multidrug resistance reversal by some 3-formylchromones in human colon cancer and mouse lymphoma cells transfected with the human mdr1 gene . This suggests that the compound may have potential applications in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formyl-6-nitrochromone can be synthesized through various methods. One common approach involves the nitration of 3-formylchromone. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position of the chromone ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-6-nitrochromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, alcohols, basic or acidic conditions.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Reduction: 3-Amino-6-nitrochromone.

    Substitution: Various substituted chromones depending on the nucleophile used.

    Oxidation: 3-Carboxy-6-nitrochromone.

Scientific Research Applications

Chemistry: 3-Formyl-6-nitrochromone is used as a reagent in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a building block for more complex molecules .

Biology: This compound has been studied for its inhibitory activity against urease, an enzyme involved in the hydrolysis of urea. Inhibition of urease is of interest in the treatment of certain infections and diseases .

Medicine: Research has shown that this compound can reverse multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene. This makes it a potential candidate for cancer therapy .

Industry: In the industrial sector, this compound is used in the synthesis of uridine-based libraries and other chemical intermediates .

Comparison with Similar Compounds

    3-Formylchromone: Lacks the nitro group at the 6-position.

    6-Ethyl-3-formylchromone: Contains an ethyl group instead of a nitro group.

    6-Chloro-3-formyl-7-methylchromone: Contains a chloro group and a methyl group.

    6-Fluorochromone-3-carboxaldehyde: Contains a fluorine atom instead of a nitro group.

Uniqueness: 3-Formyl-6-nitrochromone is unique due to the presence of both the formyl and nitro groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its inhibitory activity against urease and its potential in reversing multidrug resistance in cancer cells .

Biological Activity

Overview

3-Formyl-6-nitrochromone, a derivative of chromone, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a formyl group at the C-3 position and a nitro group at the C-6 position of the chromone structure. Its potential applications span from cancer therapy to antimicrobial activity, making it a subject of extensive research.

  • Chemical Name: this compound
  • Molecular Formula: C10_{10}H7_{7}N1_{1}O4_{4}
  • Molecular Weight: 219 g/mol
  • Structure: Contains a benzopyran backbone with a formyl and nitro substituent.

Inhibitory Activity Against Urease

This compound exhibits significant inhibitory activity against urease, an enzyme that catalyzes the hydrolysis of urea. This inhibition is particularly relevant in treating infections caused by Helicobacter pylori, as urease plays a critical role in the pathogenesis of this bacterium .

Reversal of Multidrug Resistance (MDR)

Research indicates that this compound can reverse multidrug resistance in human colon cancer and mouse lymphoma cells. This effect is attributed to its ability to modify the expression of the MDR1 gene, which encodes for P-glycoprotein, a key player in drug efflux mechanisms .

Antitumor Activity

Several studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. Its cytotoxicity is selective, showing higher efficacy against malignant cells compared to normal cells. The presence of the formyl group enhances its reactivity as a Michael acceptor, contributing to its antitumor properties .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Notably, it has been effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating significant potency .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Urease InhibitionSignificant inhibition against H. pylori
Multidrug ResistanceReversal in human colon cancer cells
CytotoxicitySelective toxicity towards tumor cells
Antimicrobial ActivityEffective against E. coli and S. aureus

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against foodborne pathogens. Results indicated that at concentrations as low as 250 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential application in food safety and preservation .

Properties

IUPAC Name

6-nitro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO5/c12-4-6-5-16-9-2-1-7(11(14)15)3-8(9)10(6)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDRQGWTNRIJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361448
Record name 3-Formyl-6-nitrochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-80-3
Record name 3-Formyl-6-nitrochromone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42059-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-6-nitrochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-6-nitrochromone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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